molecular formula C20H20N2O2 B14961012 4-(2-Methyl-2,3-dihydro-indole-1-carbonyl)-1-phenyl-pyrrolidin-2-one

4-(2-Methyl-2,3-dihydro-indole-1-carbonyl)-1-phenyl-pyrrolidin-2-one

Cat. No.: B14961012
M. Wt: 320.4 g/mol
InChI Key: GFSQQSOQLNSOFQ-UHFFFAOYSA-N
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Description

4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-PHENYLPYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-PHENYLPYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the pyrrolidinone moiety: This step might involve the reaction of the indole derivative with a suitable pyrrolidinone precursor under basic or acidic conditions.

    Final coupling: The final step could involve coupling the indole and pyrrolidinone fragments using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-PHENYLPYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-PHENYLPYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-PHENYLPYRROLIDIN-2-ONE: can be compared with other indole derivatives like:

Uniqueness

The uniqueness of 4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-PHENYLPYRROLIDIN-2-ONE lies in its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

4-(2-methyl-2,3-dihydroindole-1-carbonyl)-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C20H20N2O2/c1-14-11-15-7-5-6-10-18(15)22(14)20(24)16-12-19(23)21(13-16)17-8-3-2-4-9-17/h2-10,14,16H,11-13H2,1H3

InChI Key

GFSQQSOQLNSOFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3CC(=O)N(C3)C4=CC=CC=C4

solubility

44.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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